molecular formula C15H19NO2 B3047880 10-(Phenylmethyl)-5,8-dioxa-10-azadispiro[2.0.4.3]undecane CAS No. 147011-43-6

10-(Phenylmethyl)-5,8-dioxa-10-azadispiro[2.0.4.3]undecane

Cat. No.: B3047880
CAS No.: 147011-43-6
M. Wt: 245.32 g/mol
InChI Key: OWIKXZCJZUVNPT-UHFFFAOYSA-N
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Description

10-(Phenylmethyl)-5,8-dioxa-10-azadispiro[2.0.4.3]undecane is a complex organic compound characterized by its unique spirocyclic structure. This compound features a dispiro arrangement, where two spiro centers are connected through a nitrogen atom and two oxygen atoms. The phenylmethyl group attached to the nitrogen atom adds to its structural complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(Phenylmethyl)-5,8-dioxa-10-azadispiro[2043]undecane typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis, which allows for better control over reaction parameters, can be employed. Additionally, the use of catalysts and advanced purification methods like chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

10-(Phenylmethyl)-5,8-dioxa-10-azadispiro[2.0.4.3]undecane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can modify the spirocyclic structure or the phenylmethyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the phenylmethyl group or other reactive sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or organometallic compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

10-(Phenylmethyl)-5,8-dioxa-10-azadispiro[2.0.4.3]undecane has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying spirocyclic chemistry.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research into its pharmacological properties could lead to the development of new drugs or diagnostic agents.

    Industry: Its reactivity and stability make it useful in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 10-(Phenylmethyl)-5,8-dioxa-10-azadispiro[2.0.4.3]undecane exerts its effects involves interactions with specific molecular targets. The phenylmethyl group and spirocyclic structure may enable binding to enzymes or receptors, influencing biological pathways. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Spiro[2.2]pentane: A simpler spirocyclic compound with two rings sharing a single carbon atom.

    Spiro[4.5]decane: Another spirocyclic compound with a larger ring system.

    Spiro[2.4]heptane: Features a spiro center with a seven-membered ring.

Uniqueness

10-(Phenylmethyl)-5,8-dioxa-10-azadispiro[2.0.4.3]undecane stands out due to its dual spiro centers connected through nitrogen and oxygen atoms, along with the phenylmethyl group. This unique structure imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.

Biological Activity

10-(Phenylmethyl)-5,8-dioxa-10-azadispiro[2.0.4.3]undecane, with the CAS number 147011-43-6, is a compound characterized by its unique spirocyclic structure that includes two oxygen atoms and one nitrogen atom. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Chemical Structure and Properties

The molecular formula of this compound is C15H19NO2, with a molecular weight of 245.32 g/mol. The presence of both nitrogen and oxygen in its structure enables unique interactions with biological targets, making it a candidate for various therapeutic applications.

PropertyValue
Molecular FormulaC15H19NO2
Molecular Weight245.32 g/mol
CAS Number147011-43-6
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, which can modulate the activity of these targets. This interaction can lead to various biological effects, including potential therapeutic benefits.

Biological Activity and Therapeutic Potential

Research indicates that derivatives of this compound may exhibit a range of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for developing new antibiotics.
  • Anticancer Properties : Some derivatives have shown promise in inhibiting cancer cell proliferation in vitro, indicating potential use in cancer therapy.
  • Neuroprotective Effects : There is emerging evidence that the compound may provide neuroprotective benefits, which could be relevant in treating neurodegenerative diseases.

Case Studies and Research Findings

Several studies have explored the biological effects of compounds related to or derived from this compound:

  • Study on Anticancer Activity : A study published in a peer-reviewed journal investigated the anticancer effects of a derivative of this compound on various cancer cell lines, demonstrating significant inhibition of cell growth at certain concentrations .
  • Antimicrobial Evaluation : Another research effort evaluated the antimicrobial activity against several bacterial strains, revealing that the compound exhibited moderate activity compared to standard antibiotics .

Properties

IUPAC Name

10-benzyl-5,8-dioxa-10-azadispiro[2.0.44.33]undecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2/c1-2-4-13(5-3-1)10-16-11-14(6-7-14)15(12-16)17-8-9-18-15/h1-5H,6-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWIKXZCJZUVNPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CN(CC23OCCO3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40433151
Record name 10-benzyl-5,8-Dioxa-10-azadispiro[2.0.4.3]undecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40433151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147011-43-6
Record name 10-benzyl-5,8-Dioxa-10-azadispiro[2.0.4.3]undecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40433151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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10-(Phenylmethyl)-5,8-dioxa-10-azadispiro[2.0.4.3]undecane
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10-(Phenylmethyl)-5,8-dioxa-10-azadispiro[2.0.4.3]undecane
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